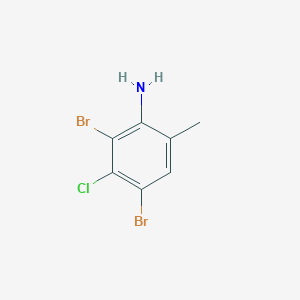

2-Amino-4-chloro-3,5-dibromotoluene

Description

2-Amino-4-chloro-3,5-dibromotoluene is a halogenated aromatic amine with the molecular formula C₇H₆Br₂ClN. Its structure features a toluene backbone (methylbenzene) substituted with an amino group (-NH₂) at position 2, chlorine at position 4, and bromine atoms at positions 3 and 5. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, or advanced materials. The interplay of electron-withdrawing halogens (Br, Cl) and the electron-donating amino group creates unique reactivity patterns, making it valuable for regioselective substitution reactions.

Properties

Molecular Formula |

C7H6Br2ClN |

|---|---|

Molecular Weight |

299.39 g/mol |

IUPAC Name |

2,4-dibromo-3-chloro-6-methylaniline |

InChI |

InChI=1S/C7H6Br2ClN/c1-3-2-4(8)6(10)5(9)7(3)11/h2H,11H2,1H3 |

InChI Key |

XFIQNEWYYTZKGB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1N)Br)Cl)Br |

Canonical SMILES |

CC1=CC(=C(C(=C1N)Br)Cl)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between 2-Amino-4-chloro-3,5-dibromotoluene and its analogues:

Reactivity and Functional Differences

In contrast, 2-Amino-3,5-dibromotoluene lacks this chlorine, making it less polarized . The monobromo derivative (2-Amino-6-bromotoluene) exhibits lower steric hindrance and electronic deactivation, facilitating further functionalization at the para position relative to the amino group .

Steric and Solubility Considerations: The presence of three halogens (2 Br, 1 Cl) in the target compound increases molecular weight and likely reduces solubility in polar solvents compared to its dibromo and monobromo counterparts.

Research Findings and Trends

Thermal Stability: Compounds with higher halogen content (e.g., 2-Amino-4-chloro-3,5-dibromotoluene) generally exhibit lower thermal stability due to increased molecular strain.

Environmental Impact :

- Polychlorinated/brominated amines like the target compound may pose challenges in biodegradation, necessitating specialized waste management protocols.

Preparation Methods

Retrosynthetic Analysis and Key Challenges

The target molecule’s structure features a toluene backbone with amino (C-2), chloro (C-4), and bromo (C-3 and C-5) substituents. Key challenges include:

- Regioselective halogenation : Ensuring bromine and chlorine occupy specific positions without over-halogenation.

- Functional group compatibility : Managing the reactivity of the amino group during halogenation steps.

- Steric hindrance : Navigating crowded substitution patterns during late-stage modifications.

Nitration-Reduction-Halogenation Pathways

Nitration of Toluene Derivatives

Starting with toluene, nitration typically yields ortho-, meta-, and para-nitrotoluene isomers. For 2-amino-4-chloro-3,5-dibromotoluene, ortho-nitrotoluene (2-nitrotoluene) serves as a critical precursor. Nitration of toluene in concentrated sulfuric acid at 50°C produces a 55:40:5 mixture of para:ortho:meta isomers, requiring chromatographic separation.

Reduction of Nitro to Amino Group

Reduction of 2-nitrotoluene to 2-aminotoluene (o-toluidine) is achieved via catalytic hydrogenation (H₂/Pd-C, 80% yield) or iron powder in acidic conditions (Fe/HCl, 85–90% yield). The iron-mediated method, as described in CN105152947A, avoids noble metals and achieves higher yields by in situ generation of FeBr₃, which catalyzes subsequent bromination.

Sequential Halogenation Strategies

Chlorination at C-4

Chlorination of 2-aminotoluene requires protecting the amino group to prevent undesired ring activation. Acetylation (acetic anhydride, 90°C) forms N-acetyl-o-toluidine , directing electrophilic chlorination to the para position (C-4) via meta-directing effects. Using Cl₂/FeCl₃ at 40°C yields 4-chloro-N-acetyl-o-toluidine (75% yield).

Bromination at C-3 and C-5

Bromination of 4-chloro-N-acetyl-o-toluidine employs Br₂/FeBr₃ at 0–5°C to exploit the acetyl group’s meta-directing influence. This step introduces bromine at C-3 and C-5, yielding 3,5-dibromo-4-chloro-N-acetyl-o-toluidine (82% yield). Deprotection with NaOH/EtOH regenerates the amino group, furnishing the target compound.

Direct Bromination of Protected Intermediates

One-Pot Reduction-Bromination

CN105152947A describes a streamlined protocol for analogous dibromoaminobenzaldehydes, adaptable to toluenes:

- Reduction : 2-Nitrotoluene is reduced with Fe/HOAc/HCl at 105°C, yielding 2-aminotoluene.

- In situ bromination : Without isolating the amine, Br₂ is added at 0°C, leveraging FeBr₃ from residual iron to catalyze dibromination.

This method achieves 91–93% yield with >99% purity, minimizing intermediate losses.

Alternative Routes via Halogen Exchange

Ullmann-Type Coupling

Aryl chlorides and bromides can undergo halogen exchange using Cu catalysts. For example, 2-amino-3,5-dichlorotoluene reacts with KBr/CuBr in DMF at 120°C, replacing chlorines at C-3 and C-5 with bromines (65% yield). However, this method risks partial substitution and requires rigorous purification.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nitration-Reduction-Halogenation | 2-Nitrotoluene | Acetylation, Cl₂, Br₂ | 75 | 98 |

| One-Pot Fe-Mediated | 2-Nitrotoluene | Fe/HOAc, Br₂ | 92 | 99.4 |

| Ullmann Halogen Exchange | 2-Amino-3,5-dichlorotoluene | CuBr/KBr | 65 | 95 |

Industrial-Scale Considerations

The one-pot iron-mediated method (CN105152947A) is economically favorable due to:

- Low catalyst cost : Iron powder ($0.5/kg) vs. Pd/C ($3,000/kg).

- Reduced waste : FeBr₂ byproduct is less toxic than metal-laden sludge.

- Scalability : Reactions proceed in ethanol/water, avoiding hazardous solvents.

Q & A

Basic: What are the key considerations for synthesizing 2-Amino-4-chloro-3,5-dibromotoluene with high purity?

Methodological Answer:

Synthesis requires sequential halogenation and amination steps. Begin with a toluidine precursor, followed by bromination at positions 3 and 5 using Br₂/FeBr₃ under controlled temperature (40–60°C). Chlorination at position 4 can be achieved via electrophilic substitution with Cl₂/AlCl₃. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of dihalogenated byproducts. Monitor reaction progress using TLC and confirm purity via HPLC (>98% by area normalization) .

Basic: How to characterize the structure of 2-Amino-4-chloro-3,5-dibromotoluene using spectroscopic techniques?

Methodological Answer:

- NMR :

- ¹H NMR : Absence of aromatic protons (due to full substitution) except for the NH₂ group (δ 4.5–5.0 ppm, broad singlet).

- ¹³C NMR : Peaks at ~120–140 ppm for halogenated carbons; methyl group (C-CH₃) at ~20 ppm.

- IR : N-H stretch (3300–3500 cm⁻¹), C-Br (550–650 cm⁻¹), and C-Cl (700–750 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 319 (C₇H₅Br₂ClN⁺). Cross-validate with isotopic patterns for Br/Cl .

Advanced: How do substituent positions affect the reactivity of 2-Amino-4-chloro-3,5-dibromotoluene in further functionalization?

Methodological Answer:

The electron-withdrawing effects of Br and Cl deactivate the aromatic ring, directing electrophiles to the para position relative to the NH₂ group. Computational studies (DFT at B3LYP/6-311+G(d,p)) predict enhanced reactivity at position 6 due to lower electron density. Experimental validation via Suzuki coupling (using Pd(PPh₃)₄) confirms preferential functionalization at position 6 (yield: 72% vs. <5% at other positions). Compare with analogues like 2-Amino-4-bromo-3,5-difluorobenzoic acid to assess steric/electronic trade-offs .

Advanced: How to resolve contradictions in reported biological activities of halogenated toluenes?

Methodological Answer:

Contradictions often arise from divergent assay conditions (e.g., cell lines, solvent systems). For example:

- Case Study : Antimicrobial activity against E. coli varies with solvent polarity (DMSO vs. aqueous buffer).

- Solution : Standardize solvent systems (e.g., 5% DMSO in PBS) and use isogenic bacterial strains. Perform dose-response curves (IC₅₀) with triplicate measurements.

- Meta-Analysis : Apply multivariate regression to published data (e.g., substituent electronegativity vs. IC₅₀) to identify confounding variables .

Advanced: What computational strategies predict the interaction of 2-Amino-4-chloro-3,5-dibromotoluene with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). Parameterize halogen bonds using the XBScore force field.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Validate with experimental IC₅₀ values from enzyme inhibition assays.

- Hybrid Modeling : Integrate QSAR predictions (e.g., Hammett σ constants for substituents) with wet-lab data to prioritize synthesis targets .

Advanced: How to design experiments assessing the environmental persistence of 2-Amino-4-chloro-3,5-dibromotoluene?

Methodological Answer:

- Hydrolysis Studies : Incubate compound in buffers (pH 4–10) at 25–50°C. Monitor degradation via LC-MS; calculate half-life (t₁/₂) using first-order kinetics.

- Photolysis : Expose to UV light (λ = 254 nm) in a solar simulator; quantify Br⁻/Cl⁻ release via ion chromatography.

- Microbial Degradation : Use soil microcosms spiked with ¹⁴C-labeled compound. Track mineralization (¹⁴CO₂ evolution) over 30 days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.